molecular formula C4H9Br3Si B3048779 Silane, trimethyl(tribromomethyl)- CAS No. 18142-75-1

Silane, trimethyl(tribromomethyl)-

Cat. No.: B3048779
CAS No.: 18142-75-1
M. Wt: 324.91 g/mol
InChI Key: LPCZURMPJRRAHS-UHFFFAOYSA-N
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Description

Silane, trimethyl(tribromomethyl)-, also known by its chemical formula C4H9Br3Si, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and one tribromomethyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl(tribromomethyl)- can be synthesized through the bromination of trimethylsilylmethyl compounds. One common method involves the reaction of trimethylsilylmethyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of silane, trimethyl(tribromomethyl)- often involves large-scale bromination processes. These processes utilize specialized reactors and continuous flow systems to handle the reactive bromine and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(tribromomethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The compound can be reduced to form silane derivatives with fewer bromine atoms.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Reduction Reactions: Products include silane derivatives with fewer bromine atoms.

    Oxidation Reactions: Products include silanol or siloxane derivatives.

Scientific Research Applications

Silane, trimethyl(tribromomethyl)- has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the preparation of silicon-based biomaterials.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems due to its unique reactivity and compatibility with biological systems.

    Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of silane, trimethyl(tribromomethyl)- involves the reactivity of the tribromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The silicon atom in the compound can also participate in various chemical transformations, such as hydrosilylation and cross-coupling reactions, which are facilitated by its ability to stabilize reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: This compound has a similar structure but lacks the tribromomethyl group. It is less reactive and is commonly used as a precursor in the semiconductor industry.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups. It is used in hydrosilylation reactions and as a reducing agent.

    Tris(trimethylsilyl)silane: This compound is a powerful reducing agent and is used in radical-based reactions.

Uniqueness

Silane, trimethyl(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and allows for the introduction of bromine atoms into organic molecules. This makes it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

trimethyl(tribromomethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br3Si/c1-8(2,3)4(5,6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCZURMPJRRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452325
Record name Silane, trimethyl(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18142-75-1
Record name Silane, trimethyl(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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